

# An In-depth Technical Guide to Ethyl 2-mercaptop-1H-imidazole-4-carboxylate

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## Compound of Interest

**Compound Name:** *Ethyl 2-mercaptop-1h-imidazole-4-carboxylate*

**Cat. No.:** *B1270801*

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## Introduction

**Ethyl 2-mercaptop-1H-imidazole-4-carboxylate** is a heterocyclic organic compound featuring an imidazole ring substituted with a mercapto group and an ethyl carboxylate group. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily owing to the reactive nature of its functional groups which allow for various chemical modifications. Its imidazole core is a common scaffold in many biologically active compounds, contributing to its significance as a precursor for the synthesis of potential therapeutic agents. The mercapto group, in particular, can engage in various reactions, including the formation of covalent bonds with protein targets, making it a point of interest for designing enzyme inhibitors.<sup>[1]</sup>

## Molecular Structure and Chemical Properties

The molecular structure of **Ethyl 2-mercaptop-1H-imidazole-4-carboxylate** is characterized by a five-membered imidazole ring containing two nitrogen atoms. At position 2, a sulfur atom is attached via a thiol group, and at position 4, an ethyl ester group is present.

## Chemical Identifiers

Property	Value
CAS Number	<b>64038-64-8</b>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	172.21 g/mol
IUPAC Name	ethyl 2-sulfanyl-1H-imidazole-4-carboxylate
InChI Key	PONOGPICUOALRU-UHFFFAOYSA-N

| SMILES | CCOC(=O)C1=CNC(=S)N1 |

#### Physicochemical Properties

Property	Value
Physical Form	<b>Solid or liquid</b>
Purity	Typically ≥95%

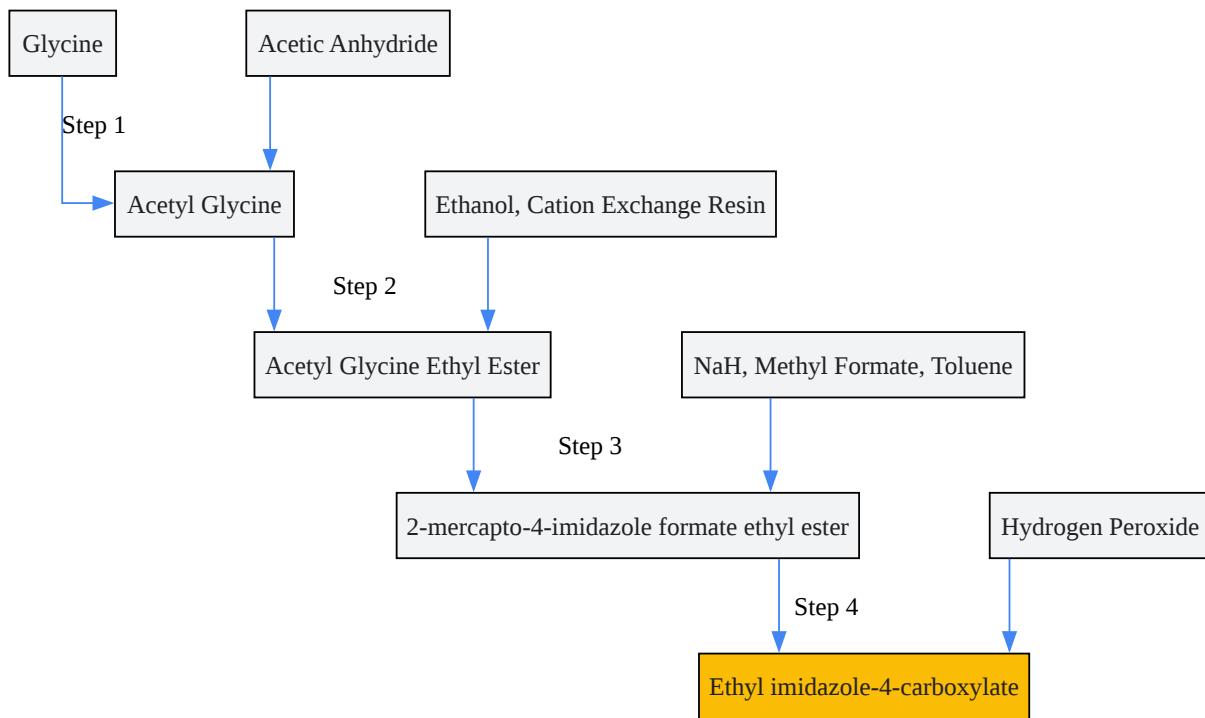
| Storage Temperature | 2-8°C, sealed in a dry environment |

## Synthesis Protocol

While a direct synthesis protocol for **Ethyl 2-mercaptop-1H-imidazole-4-carboxylate** is not readily available in the reviewed literature, a detailed synthesis for the closely related compound, Ethyl imidazole-4-carboxylate, provides a robust framework. This synthesis involves the formation of "2-mercaptop-4-imidazole formate ethyl ester" as a key intermediate. The general synthetic strategy involves the cyclization of an appropriate precursor with potassium thiocyanate (KSCN).<sup>[2]</sup>

#### A Representative Synthetic Pathway for a Related Imidazole Carboxylate

This multi-step synthesis provides a clear example of the chemical transformations involved in creating the imidazole carboxylate core.

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Caption: Synthesis of Ethyl imidazole-4-carboxylate.

Detailed Experimental Protocol for the Synthesis of 2-mercaptop-4-imidazole formate ethyl ester (Intermediate 5)[2]

- Step 1: Synthesis of Acetyl Glycine. Dissolve 22.5g of glycine (0.30 mol) in 96 mL of water. Add 47 mL of acetic anhydride (0.50 mol) in batches while stirring at 20°C. After 30 minutes, add the remaining acetic anhydride and continue stirring for 2 hours. The mixture is then frozen overnight, filtered, and the collected solid is washed with ice water and dried. The filtrate is concentrated, and the residue is recrystallized from hot water to yield additional product.

- Step 2: Synthesis of Acetyl Glycine Ethyl Ester. To a 250 mL round-bottom flask, add 11.7g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin. The mixture is refluxed with vigorous stirring for 3 hours. After cooling, the resin is filtered off. The filtrate is concentrated under vacuum to precipitate the solid product, which is then collected by filtration.
- Step 3: Synthesis of 2-mercaptop-4-imidazole formate ethyl ester. In a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6g of 60% NaH (0.065 mol) and 15 mL of toluene. Slowly add 15 mL of methyl formate while maintaining the temperature between 15°C and 19°C. The resulting slurry is cooled to 0°C in an ice bath. A solution of 8.7g of acetyl glycine ethyl ester (0.06 mol) in toluene is then added slowly over 1 hour. The reaction is allowed to warm to room temperature and left to stand overnight. The resulting viscous condensate is then processed to obtain the crude 2-mercaptop-4-imidazole formate ethyl ester, which can be purified by recrystallization from ethanol.

## Applications in Drug Discovery and Development

**Ethyl 2-mercaptop-1H-imidazole-4-carboxylate** is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The imidazole scaffold is a well-established pharmacophore in a variety of drug classes.

### Anticancer Potential of Imidazole Derivatives

Numerous studies have highlighted the anticancer properties of imidazole derivatives. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.<sup>[3]</sup> One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant inhibitory effects.<sup>[3]</sup>

### Quantitative Data on the Anticancer Activity of a Related Imidazole Derivative<sup>[3]</sup>

Cell Line	Cancer Type	IC <sub>50</sub> (μM)
HeLa	Cervical	0.737 ± 0.05
HT-29	Colon	1.194 ± 0.02

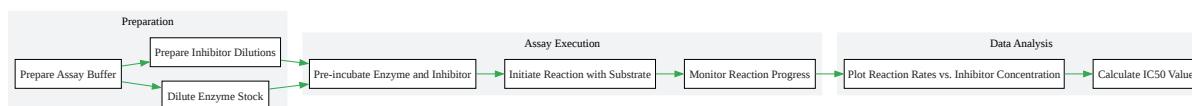
Further investigations revealed that this compound could inhibit tumor cell colony formation and migration, and induce apoptosis.[3]

### Enzyme Inhibition

The mercapto group of **Ethyl 2-mercaptop-1H-imidazole-4-carboxylate** is a key feature for its potential as an enzyme inhibitor. This group can form covalent bonds with thiol groups in proteins, thereby altering their function.[1] Imidazole derivatives have been investigated as inhibitors of various enzymes.

### General Experimental Workflow for an Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound against a target enzyme.



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Caption: General workflow for an enzyme inhibition assay.

### Detailed Protocol for a General Enzyme Inhibition Assay[4][5]

- 1. Preparation of Reagents:

- Prepare an appropriate buffer solution at the optimal pH for the target enzyme.
- Dilute the purified enzyme to a working concentration that allows for measurable activity.
- Prepare a series of dilutions of the test inhibitor compound.

- 2. Assay Procedure:
  - In a microplate well or cuvette, pre-incubate the diluted enzyme with various concentrations of the inhibitor for a defined period.
  - Initiate the enzymatic reaction by adding the substrate.
  - Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
- 3. Data Analysis:
  - Determine the initial reaction rates for each inhibitor concentration.
  - Plot the reaction rates as a function of the inhibitor concentration.
  - Fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the half-maximal inhibitory concentration ( $IC_{50}$ ).[\[6\]](#)

## Conclusion

**Ethyl 2-mercaptop-1H-imidazole-4-carboxylate** is a molecule of significant interest to the scientific and drug development communities. Its chemical structure provides a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. While direct biological data for this specific compound is limited in the public domain, the extensive research on related imidazole derivatives strongly suggests its potential as a valuable intermediate in the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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